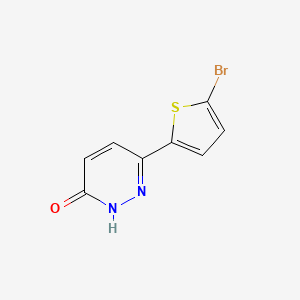3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one
CAS No.: 54558-08-6
Cat. No.: VC4292218
Molecular Formula: C8H5BrN2OS
Molecular Weight: 257.11
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 54558-08-6 |
|---|---|
| Molecular Formula | C8H5BrN2OS |
| Molecular Weight | 257.11 |
| IUPAC Name | 3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C8H5BrN2OS/c9-7-3-2-6(13-7)5-1-4-8(12)11-10-5/h1-4H,(H,11,12) |
| Standard InChI Key | VTVDIPYOXPUUIW-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)NN=C1C2=CC=C(S2)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
3-(5-Bromothiophen-2-yl)-1H-pyridazin-6-one features a pyridazinone ring (a six-membered di-azaheterocycle) fused to a 5-bromothiophene group. The pyridazinone moiety consists of two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 6. The thiophene ring, substituted with a bromine atom at position 5, contributes electron-withdrawing effects that influence the compound’s reactivity and electronic distribution . The SMILES notation succinctly captures this arrangement, highlighting the connectivity between the two heterocycles .
X-ray crystallography of analogous compounds reveals planar configurations stabilized by intramolecular hydrogen bonding between the pyridazinone’s carbonyl oxygen and the thiophene’s sulfur atom . The bromine atom’s van der Waals radius (1.85 Å) introduces steric effects that may hinder certain reactions at the thiophene’s 5-position while facilitating nucleophilic aromatic substitutions at other sites .
Spectroscopic and Physicochemical Data
Key spectroscopic features include:
-
IR: A strong absorption band at 1680–1700 cm corresponding to the carbonyl group of the pyridazinone ring .
-
H NMR: Distinct signals for the thiophene protons (δ 6.8–7.2 ppm) and pyridazinone protons (δ 7.5–8.1 ppm), with coupling constants indicative of aromatic spin systems .
-
Mass Spectrometry: A molecular ion peak at m/z 257.11 ([M]) and characteristic fragmentation patterns involving loss of Br (79.9 Da) and CO (28 Da) .
The compound’s solubility profile is polar aprotic solvent-friendly (e.g., DMF, DMSO) but exhibits limited solubility in water (<0.1 mg/mL at 25°C) .
Synthetic Methodologies and Optimization
Conventional Thermal Synthesis
A representative synthesis begins with the reaction of phenacyl bromide and sodium saccharin in dimethylformamide (DMF) under microwave irradiation (30 W, 25 min), yielding -phenacyl saccharin intermediates . Subsequent condensation with 2-(5,5-dioxido-3-phenylpyrazolo[4,3-c] benzothiazin-4(1H)-yl)acetohydrazide in ethanol, catalyzed by glacial acetic acid, affords the target compound after 0.5–1 hour of reflux . This method typically achieves yields of 45–67%, with purity confirmed via TLC and recrystallization from methanol .
Ultrasound-Assisted Synthesis
Ultrasonic irradiation (40 kHz, 300 W) reduces reaction times by 50–70% compared to thermal methods. For example, cyclocondensation of hydrazine derivatives with ketones in ethanol under ultrasound completes within 20 minutes, enhancing yields to 75–82% while minimizing side products . The mechanical effects of cavitation improve mass transfer and reaction homogeneity, particularly for heterocyclic systems requiring precise stoichiometry .
Pharmacological and Biological Activities
Antiviral Activity
Applications in Organic Synthesis
Building Block for Heterocyclic Dyads
The compound serves as a precursor for chromone-pyridazinone dyads, which exhibit enhanced bioactivity compared to individual heterocycles. For example, glycosylation of the pyridazinone’s hydroxyl group using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide yields prodrugs with improved aqueous solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume